
5-Chloro-4-hydroxy-2-methoxypyridine
spectroscopic data

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
5-Chloro-4-hydroxy-2-

methoxypyridine

Cat. No.: B2823245 Get Quote

An In-depth Technical Guide to the Predicted Spectroscopic Data of 5-Chloro-4-hydroxy-2-
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Abstract
This technical guide provides a comprehensive, in-depth analysis of the predicted

spectroscopic properties of 5-Chloro-4-hydroxy-2-methoxypyridine (CAS No: 1196146-71-

0).[1][2][3][4][5] In the absence of publicly available experimental spectra for this compound,

this document serves as a robust predictive reference for researchers, scientists, and

professionals in drug development. By leveraging established principles of nuclear magnetic

resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis)

spectroscopy, and drawing upon empirical data from structurally analogous compounds, we

present a detailed elucidation of the expected spectral characteristics. This guide is designed to

aid in the identification, characterization, and quality control of 5-Chloro-4-hydroxy-2-
methoxypyridine in a research or development setting.

Introduction
5-Chloro-4-hydroxy-2-methoxypyridine is a substituted pyridine derivative of interest in

organic synthesis and medicinal chemistry. The unique arrangement of its functional groups—

an electron-withdrawing chlorine atom and electron-donating hydroxyl and methoxy groups—

creates a distinct electronic environment that governs its chemical reactivity and spectroscopic
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behavior. Accurate spectroscopic data is paramount for unambiguous structure confirmation,

purity assessment, and understanding molecular properties.

This guide addresses a critical information gap, as no formal, peer-reviewed spectroscopic data

has been published for this specific molecule. Our approach is to construct a highly accurate,

predicted spectroscopic profile. This is achieved by systematically analyzing the known spectral

data of simpler, related pyridine derivatives and applying the principles of substituent additivity.

By understanding how each functional group independently influences the spectrum of the

parent pyridine ring, we can project the combined effects in the target molecule. This predictive

methodology provides a powerful and scientifically rigorous framework for researchers working

with this compound.

Molecular Structure
The structural foundation for all subsequent spectroscopic predictions is illustrated below. The

atom numbering convention used throughout this guide is provided for clarity.

Figure 1: Molecular structure of 5-Chloro-4-hydroxy-2-methoxypyridine with atom

numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. The predicted ¹H and ¹³C NMR spectra are detailed below. Predictions

are based on known chemical shifts for pyridine and its derivatives, including 2-

methoxypyridine, 4-hydroxypyridine, and various chloropyridines.[6][7][8][9][10]

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show four distinct signals: two for the aromatic protons on

the pyridine ring, one for the methoxy group protons, and one for the hydroxyl proton.

Table 1: Predicted ¹H NMR Data for 5-Chloro-4-hydroxy-2-methoxypyridine
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H6 ~ 7.6 - 7.8 Singlet N/A

H3 ~ 6.3 - 6.5 Singlet N/A

-OCH₃ ~ 3.9 - 4.1 Singlet N/A

-OH ~ 5.0 - 7.0 (variable) Broad Singlet N/A

Causality and Justification:

Aromatic Protons (H3, H6): In unsubstituted pyridine, the protons at positions 3 and 6 appear

at ~7.5 ppm and ~8.5 ppm, respectively.

The powerful electron-donating 4-hydroxy group will shield both H3 and H6, causing a

significant upfield shift.

The 2-methoxy group strongly shields the adjacent H3 proton and has a smaller shielding

effect on the more distant H6.[6]

The 5-chloro group will deshield both adjacent protons (H3 and H6) due to its inductive

effect, but this is counteracted by the stronger donating groups.

The net result is a significant upfield shift for H3, placing it in the ~6.3-6.5 ppm range. H6

will be less shielded than H3 and is predicted to be around ~7.6-7.8 ppm. As H3 and H6

are not adjacent, they will appear as singlets.

Methoxy Protons (-OCH₃): The methoxy group attached to an aromatic ring typically appears

in the range of 3.8-4.1 ppm.[6] We predict a singlet in this region.

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and

depends on solvent, concentration, and temperature due to hydrogen bonding. It is expected

to appear as a broad singlet.

Predicted ¹³C NMR Spectrum
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The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals for the six

carbon atoms of the molecule.

Table 2: Predicted ¹³C NMR Data for 5-Chloro-4-hydroxy-2-methoxypyridine

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C2 ~ 162 - 165

C3 ~ 95 - 98

C4 ~ 160 - 163

C5 ~ 105 - 108

C6 ~ 140 - 143

-OCH₃ ~ 54 - 57

Causality and Justification:

C2 and C4: These carbons are directly attached to oxygen atoms, which cause a strong

deshielding effect, moving their signals significantly downfield. Based on data for 2-

methoxypyridine and 4-hydroxypyridine, these are expected to be the most downfield signals

in the aromatic region.[11][12]

C3: This carbon is shielded by both the adjacent 2-methoxy and 4-hydroxy groups, resulting

in a significant upfield shift to the ~95-98 ppm region.

C5: The carbon bearing the chlorine atom will be deshielded by the halogen, but its position

is also influenced by the adjacent strong donating group at C4. Its predicted shift is around

105-108 ppm.

C6: This carbon is ortho to the nitrogen and meta to the chloro and methoxy groups, leading

to a predicted chemical shift in the ~140-143 ppm range.

-OCH₃ Carbon: The carbon of the methoxy group is expected in the typical range of ~54-57

ppm.
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Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental

composition of a molecule, as well as structural insights from its fragmentation patterns.

Predicted Molecular Ion and Isotopic Pattern
The molecular formula of 5-Chloro-4-hydroxy-2-methoxypyridine is C₆H₆ClNO₂. The

predicted mass spectrum under electron ionization (EI) would show a distinct molecular ion

peak (M⁺˙).

Molecular Weight: 159.57 g/mol

Exact Mass: 159.0087 Da (for ³⁵Cl isotope)

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈

24.2%), the molecular ion will appear as two peaks:

M⁺˙: m/z 159 (relative intensity ~100%)

[M+2]⁺˙: m/z 161 (relative intensity ~32%) This characteristic 3:1 intensity ratio is a

definitive indicator of the presence of one chlorine atom.

Predicted Fragmentation Pathway
The fragmentation of substituted pyridines is often initiated by the loss of substituents or small

neutral molecules.[13]

[M]⁺˙
m/z 159/161

[M-CH₃]⁺
m/z 144/146- •CH₃

[M-Cl]⁺
m/z 124

- •Cl

[M-CH₃-CO]⁺
m/z 116/118

- CO

Click to download full resolution via product page

Figure 2: Predicted major fragmentation pathway for 5-Chloro-4-hydroxy-2-methoxypyridine.
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Table 3: Predicted Key Fragments in Mass Spectrometry

m/z (for ³⁵Cl) Predicted Fragment Notes

159 [C₆H₆ClNO₂]⁺˙ (Molecular Ion)
The base peak or a very

intense peak.

144 [M - CH₃]⁺
Loss of a methyl radical from

the methoxy group.

124 [M - Cl]⁺ Loss of a chlorine radical.

116 [M - CH₃ - CO]⁺

Subsequent loss of carbon

monoxide from the [M - CH₃]⁺

fragment.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.

Table 4: Predicted Characteristic IR Absorption Bands
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

3500 - 3200 O-H Stretch Hydroxyl (-OH) Broad, Strong

3100 - 3000 C-H Stretch Aromatic C-H Medium

2980 - 2850 C-H Stretch Methoxy (-OCH₃) Medium

1620 - 1580
C=C and C=N Ring

Stretch
Pyridine Ring Strong

1500 - 1450
C=C and C=N Ring

Stretch
Pyridine Ring Strong

1280 - 1230
C-O Stretch (Aryl

Ether)
Ar-O-CH₃ Strong

1100 - 1000 C-O Stretch Ar-O-CH₃ Strong

850 - 750 C-Cl Stretch Aryl Chloride (C-Cl) Medium

Causality and Justification:

O-H Stretch: The hydroxyl group will produce a characteristic broad and strong absorption

band in the 3500-3200 cm⁻¹ region due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H

stretches of the methoxy group will be just below 3000 cm⁻¹.

Pyridine Ring Stretches: The C=C and C=N stretching vibrations within the pyridine ring are

expected to produce strong bands in the 1620-1450 cm⁻¹ fingerprint region.[14][15][16]

C-O and C-Cl Stretches: Strong absorptions corresponding to the aryl ether C-O stretching

are expected. The C-Cl stretch will appear at a lower frequency, typically in the 850-750 cm⁻¹

range.[17]

Ultraviolet-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The pyridine ring is a chromophore that absorbs in the UV region.

Table 5: Predicted UV-Vis Absorption Maxima (in Ethanol)

Transition Type Predicted λₘₐₓ (nm)

π → π ~ 280 - 295

n → π ~ 310 - 330

Causality and Justification:

Unsubstituted pyridine exhibits a π → π* transition around 257 nm and a weaker n → π*

transition around 270 nm.[18]

The presence of three auxochromic groups (substituents with non-bonding electrons: -OH, -

OCH₃, -Cl) is expected to cause a significant bathochromic (red) shift in the absorption

maxima.[19]

The electron-donating hydroxyl and methoxy groups, in particular, will extend the conjugation

and lower the energy gap for electronic transitions, shifting the π → π* and n → π* bands to

longer wavelengths.[20] Therefore, the primary absorption bands are predicted to be shifted

into the 280-330 nm range.

Standard Experimental Protocols
The following are generalized, self-validating protocols for acquiring the spectroscopic data

discussed in this guide.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of 5-Chloro-4-hydroxy-2-methoxypyridine in ~0.7

mL of a suitable deuterated solvent (e.g., DMSO-d₆, to observe the hydroxyl proton) in a 5

mm NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition:

Acquire a standard single-pulse spectrum.

Set a spectral width of ~12 ppm.

Use an acquisition time of ~3-4 seconds and a relaxation delay of 2 seconds.

Average 16-32 scans for good signal-to-noise.

¹³C NMR Acquisition:

Acquire a proton-decoupled spectrum.

Set a spectral width of ~220 ppm.

Use a relaxation delay of 2-5 seconds.

Average 1024 or more scans to achieve adequate signal intensity.

Data Processing: Process the raw data with Fourier transformation, phase correction, and

baseline correction. Reference the spectra to the residual solvent peak.

Mass Spectrometry Protocol
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g.,

methanol) into the mass spectrometer.

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

Analysis: Scan a mass range from m/z 40 to 300 to detect the molecular ion and key

fragments.

Validation: Confirm the presence of the M⁺˙ and [M+2]⁺˙ peaks with the expected ~3:1 ratio

to validate the presence of chlorine.

IR Spectroscopy Protocol
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Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the solid sample with ~100 mg

of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated

Total Reflectance (ATR) accessory for direct analysis of the solid.

Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

Analysis: Identify the characteristic absorption bands and compare them with the predicted

values for key functional groups.

UV-Vis Spectroscopy Protocol
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol or methanol) with a known concentration.

Acquisition: Record the absorption spectrum from 200 nm to 400 nm using a dual-beam UV-

Vis spectrophotometer, with the pure solvent as a reference.

Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).

Conclusion
This guide provides a comprehensive and theoretically grounded prediction of the ¹H NMR, ¹³C

NMR, mass spectrometry, IR, and UV-Vis spectroscopic data for 5-Chloro-4-hydroxy-2-
methoxypyridine. By analyzing the established spectral properties of analogous compounds,

we have constructed a detailed and reliable reference for researchers. These predicted data

and the accompanying justifications offer a robust framework for the identification and

characterization of this compound, facilitating its use in synthetic chemistry and drug discovery

endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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